

An In-depth Technical Guide to Benanserin (CAS 441-91-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benanserin Hydrochloride

Cat. No.: B1667976

[Get Quote](#)

Disclaimer: Publicly available, in-depth technical information on Benanserin (CAS 441-91-8) is limited. This guide summarizes the available data and provides context based on related compounds and general pharmacological principles. Much of the detailed quantitative data and specific experimental protocols, particularly regarding clinical efficacy and advanced pharmacological characterization, are not available in the public domain. To illustrate the type of data typically available for a well-characterized compound, information on Blonanserin, a different atypical antipsychotic, is included for comparative purposes and is clearly labeled as such.

Introduction

Benanserin, also known by its chemical name 1-benzyl-2-methyl-5-methoxytryptamine and synonyms such as Benzyl antiserotonin (BAS), MC-4788, and Sq-4788, is recognized as one of the earliest developed serotonin receptor antagonists.^[1] First described in the scientific literature in 1955, it belongs to the tryptamine and 5-methoxytryptamine families of compounds. ^[1] Historically, it has been classified as a tranquilizer and was noted to be active in humans at oral or intravenous doses of 10 to 35 mg.^[1] A distinguishing feature of Benanserin is that, unlike some other serotonin receptor antagonists like chlorpromazine, it does not counteract the subjective effects of the psychedelic agent LSD.^[1]

Chemical and Physical Properties


A summary of the key chemical and physical properties of Benanserin is provided in the table below.

Property	Value	Source
CAS Number	441-91-8	[2] [3] [4]
Molecular Formula	C ₁₉ H ₂₂ N ₂ O	[1] [2] [3]
Molecular Weight	294.398 g/mol	[1] [2] [3]
IUPAC Name	2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine	[1] [2]
Synonyms	Benanserin, Benzyl antiserotonin (BAS), MC-4788, Sq-4788, 1-Benzyl-2-methyl-5-methoxytryptamine	[1] [4]
Boiling Point	494.7°C at 760 mmHg	[3]
Flash Point	253°C	[3]
Density	1.1 g/cm ³	[3]
Refractive Index	1.588	[3]

Synthesis

While a specific, detailed, step-by-step protocol for the synthesis of Benanserin is not readily available in the public literature, a general synthetic route can be inferred from standard methods for the preparation of N-benzylated tryptamines. The synthesis would likely involve the reaction of 2-methyl-5-methoxytryptamine with benzaldehyde, followed by reduction of the resulting imine.

Below is a conceptual workflow for the synthesis of Benanserin.

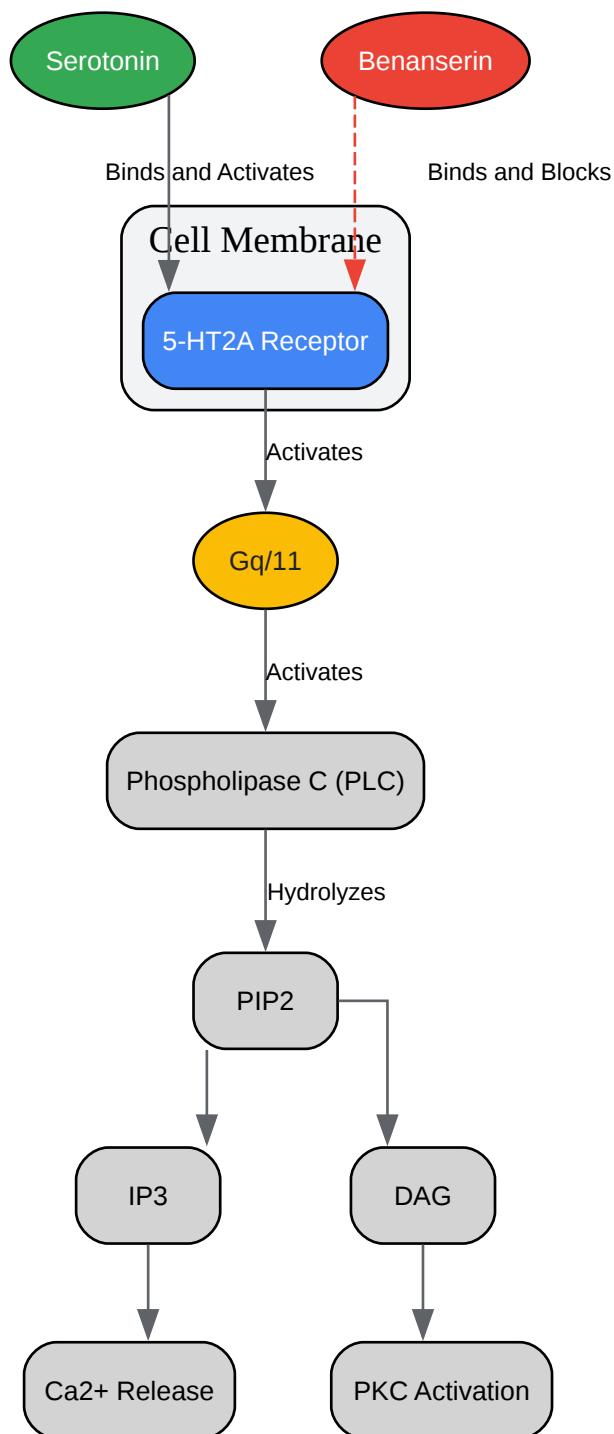
[Click to download full resolution via product page](#)

Conceptual workflow for the synthesis of Benanserin.

Pharmacological Profile

Benanserin is characterized as a serotonin receptor antagonist.^[1] However, a detailed public profile of its binding affinities (Ki values) and functional activities (IC50/EC50 values) at various serotonin receptor subtypes and other neurotransmitter receptors is not available.

For illustrative purposes, the following table shows the receptor binding profile of Blonanserin, a different atypical antipsychotic. This data is not for Benanserin but serves to demonstrate the type of quantitative data that is typically generated in drug development.


Receptor	Ki (nM) - Blonanserin
Dopamine D ₂	0.5
Dopamine D ₃	0.8
Serotonin 5-HT _{2a}	3.1

Data for Blonanserin, not Benanserin.

Mechanism of Action

As a serotonin receptor antagonist, Benanserin is presumed to exert its effects by blocking the action of serotonin at its receptors. The specific subtypes of serotonin receptors that Benanserin has the highest affinity for are not well-documented in publicly accessible sources.

The diagram below illustrates a generalized signaling pathway for serotonin 5-HT_{2a} receptors, a common target for antipsychotic and tranquilizing agents, and the putative antagonistic action of a compound like Benanserin.

[Click to download full resolution via product page](#)

Generalized 5-HT_{2a} receptor signaling and antagonism.

Experimental Protocols

Detailed experimental protocols for assays performed with Benanserin are not available in the public domain. However, standard pharmacological assays would be employed to characterize its activity.

Radioligand Binding Assay (Conceptual Protocol)

This type of assay is used to determine the binding affinity of a compound to a specific receptor.

[Click to download full resolution via product page](#)

Workflow for a conceptual radioligand binding assay.

Functional Assay (Conceptual Protocol)

Functional assays measure the biological effect of a compound after it binds to a receptor. For a 5-HT_{2a} antagonist, this could involve measuring changes in intracellular calcium levels.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacokinetic Evaluation of Blonanserin Transdermal Patch: Population Analysis and Simulation of Plasma Concentration and Dopamine D2 Receptor Occupancy in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetic and safety profiles of blonanserin in healthy Chinese volunteers after single fasting doses and single and multiple postprandial doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benanserin | C19H22N2O | CID 9925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benanserin - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benanserin (CAS 441-91-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667976#benanserin-cas-number-441-91-8-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com